molecular formula C34H32N4O4 B12413445 Acc1/2-IN-1

Acc1/2-IN-1

Cat. No.: B12413445
M. Wt: 560.6 g/mol
InChI Key: OZXVVQYXAMBGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acc1/2-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet regulatory standards. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Acc1/2-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Acc1/2-IN-1 exerts its effects by inhibiting the activity of ACC1 and ACC2. These enzymes are involved in the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. By inhibiting this process, this compound reduces the production of fatty acids, which can impact cellular metabolism and energy balance. The inhibition of ACC1 and ACC2 also affects the regulation of carnitine palmitoyltransferase 1 (CPT1), which is involved in fatty acid oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acc1/2-IN-1 is unique in its dual inhibition of both ACC1 and ACC2, which allows for a more comprehensive modulation of fatty acid metabolism compared to inhibitors that target only one of these enzymes. This dual inhibition can lead to more pronounced effects on cellular metabolism and has potential therapeutic advantages .

Properties

Molecular Formula

C34H32N4O4

Molecular Weight

560.6 g/mol

IUPAC Name

1'-[2-(1H-indol-5-yl)-3H-benzimidazole-5-carbonyl]-8,8-dimethylspiro[6,7-dihydro-3H-pyrano[3,2-g]chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C34H32N4O4/c1-33(2)9-7-21-16-24-28(39)19-34(42-30(24)18-29(21)41-33)10-13-38(14-11-34)32(40)23-4-6-26-27(17-23)37-31(36-26)22-3-5-25-20(15-22)8-12-35-25/h3-6,8,12,15-18,35H,7,9-11,13-14,19H2,1-2H3,(H,36,37)

InChI Key

OZXVVQYXAMBGPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC4(CCN(CC4)C(=O)C5=CC6=C(C=C5)N=C(N6)C7=CC8=C(C=C7)NC=C8)CC3=O)C

Origin of Product

United States

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